
Labetalol hydrochloride
Overview
Description
Labetalol hydrochloride (C₁₉H₂₄N₂O₃·HCl, MW 364.87 g/mol) is a combined α₁-adrenergic and non-selective β-adrenergic receptor antagonist used primarily to treat hypertension . It is a racemic mixture with dual mechanism of action, reducing peripheral vascular resistance without significantly affecting heart rate . The compound is a white to off-white crystalline powder, soluble in water (pH 4.0–5.0 for 1% w/v solution) and methanol but insoluble in ether or chloroform . Its short half-life (4–6 hours) and low oral bioavailability (25%) due to extensive first-pass metabolism necessitate sustained-release formulations or alternative delivery methods like buccal tablets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxybutynin involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate. This intermediate is then esterified with 4-(diethylamino)-2-butyne-1-ol to produce oxybutynin . The reaction conditions typically involve the use of acidic or basic catalysts to facilitate esterification.
Industrial Production Methods: In industrial settings, oxybutynin is produced through a series of well-controlled chemical reactions, ensuring high purity and yield. The process involves the use of large-scale reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Oxybutynin undergoes various chemical reactions, including esterification, hydrolysis, and oxidation.
Common Reagents and Conditions:
Esterification: Involves the reaction of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 4-(diethylamino)-2-butyne-1-ol in the presence of acidic or basic catalysts.
Hydrolysis: Can occur under acidic or basic conditions, leading to the breakdown of the ester bond.
Oxidation: Involves the use of oxidizing agents to convert oxybutynin into its metabolites.
Major Products Formed: The primary product of esterification is oxybutynin itself. Hydrolysis results in the formation of the corresponding acid and alcohol, while oxidation produces various metabolites .
Scientific Research Applications
Management of Hypertension
Labetalol is primarily indicated for the treatment of high blood pressure (hypertension). Its dual action on both alpha and beta receptors helps in effectively controlling blood pressure levels, making it a preferred choice in various clinical settings.
- Mechanism of Action : Labetalol blocks beta-1 receptors in the heart and alpha-1 receptors in blood vessels, leading to decreased heart rate and vasodilation, respectively. This mechanism contributes to its antihypertensive effects, reducing the risk of cardiovascular events such as strokes and myocardial infarctions .
- Clinical Evidence : Studies have shown that labetalol significantly lowers blood pressure in both acute and chronic settings. For instance, a controlled trial indicated that patients receiving labetalol experienced substantial reductions in systolic and diastolic blood pressure compared to those on placebo .
Use in Pregnancy
Labetalol is considered one of the first-line treatments for managing hypertension during pregnancy, including conditions such as preeclampsia. Its safety profile makes it suitable for use in pregnant women, where maintaining blood pressure is crucial to avoid complications for both mother and fetus.
- Case Studies : Multiple case studies highlight the successful use of labetalol in pregnant women with severe hypertension, demonstrating its efficacy in stabilizing maternal blood pressure without adverse effects on fetal development .
Treatment of Angina
In addition to hypertension, labetalol is utilized to manage angina pectoris. By decreasing myocardial oxygen demand through heart rate reduction, labetalol alleviates chest pain associated with angina.
- Research Findings : Clinical trials have shown that patients with stable angina who were treated with labetalol reported fewer anginal episodes compared to those receiving other antihypertensive agents .
Symptomatic Treatment of Pheochromocytoma
Labetalol is also effective in managing symptoms associated with pheochromocytoma, a rare tumor that causes excessive production of catecholamines leading to severe hypertension.
- Dosage Considerations : Higher doses may be required for patients with pheochromocytoma due to the tumor's catecholamine secretion. However, careful monitoring is essential as paradoxical hypertensive responses can occur .
Injectable Formulations
Labetalol is available in both oral and injectable forms, making it versatile for various clinical scenarios, including hypertensive emergencies where rapid blood pressure control is necessary.
- Compatibility Studies : Research has assessed the compatibility of this compound injections with other injectable drugs during simulated Y-site injections, indicating its safe use alongside certain medications .
Safety Profile and Side Effects
While labetalol is generally well-tolerated, it can cause side effects such as dizziness, fatigue, and gastrointestinal disturbances. Monitoring for postural hypotension is crucial, especially in elderly patients or those on multiple antihypertensive medications .
Mechanism of Action
Oxybutynin acts as a competitive antagonist of acetylcholine at post-ganglionic muscarinic receptors. By blocking these receptors, it reduces detrusor muscle activity, leading to relaxation of the bladder and prevention of the urge to void . This mechanism involves the inhibition of acetylcholine-induced contractions in the bladder smooth muscle .
Comparison with Similar Compounds
Labetalol’s unique dual α/β-blocking activity differentiates it from other antihypertensives. Below is a detailed comparison with key analogs:
Pharmacokinetic and Pharmacodynamic Profiles
Key Findings :
- Labetalol’s α-blockade reduces peripheral resistance more effectively than pure β-blockers like metoprolol, making it advantageous in hypertensive emergencies .
Stability in Formulations
Research Highlights :
- Labetalol’s stability in fruit juices (e.g., apple, orange) allows reformulation into pediatric liquid doses without refrigeration .
- IV labetalol remains stable in common parenteral solutions (e.g., NaCl, dextrose) for 24 hours, unlike verapamil, which precipitates in alkaline buffers .
Adverse Effects :
- Labetalol causes postural hypotension (10–15% incidence) more frequently than metoprolol but less bronchoconstriction than propranolol .
- Unlike carvedilol, labetalol lacks antioxidant properties, making it less cardioprotective in chronic heart failure .
Analytical and Formulation Advances
Quantification Methods
Sustained-Release Formulations
Biological Activity
Labetalol hydrochloride is a unique antihypertensive agent that combines both alpha- and beta-adrenergic blocking properties. This compound has been extensively studied for its pharmacological effects, mechanisms of action, and clinical applications. Below is a detailed exploration of its biological activity, supported by data tables, case studies, and research findings.
Labetalol functions primarily as a non-selective beta blocker and an alpha-1 adrenergic receptor antagonist . The ratio of beta to alpha blockade varies depending on the administration route:
- Oral administration : Approximately 1:3 (alpha to beta)
- Intravenous administration : Approximately 1:7 (alpha to beta) .
This dual action results in decreased peripheral vascular resistance and lower blood pressure without causing significant reflex tachycardia or reducing cardiac output, making it particularly effective in hypertensive emergencies .
Pharmacokinetics
Labetalol exhibits low lipophilicity, which theoretically limits its ability to cross the blood-brain barrier; however, studies indicate it can penetrate the central nervous system in negligible amounts . The drug is also known to cross the blood-placenta barrier, which is significant for its use in managing hypertension during pregnancy .
Clinical Applications
Labetalol is utilized in various clinical scenarios, including:
Efficacy and Safety
Research has demonstrated that labetalol effectively reduces blood pressure across different patient populations. A pooled analysis from multiple randomized controlled trials (RCTs) involving over 1000 women indicated that less than 4% required additional medication to achieve target blood pressure levels .
Case Studies
- Pheochromocytoma Management : A case report highlighted the successful use of labetalol in a patient with pheochromocytoma, showcasing its effectiveness in managing catecholamine-induced hypertension .
- Pregnancy-Induced Hypertension : In a study involving pregnant women with severe hypertension, labetalol was found to be safe and effective, with minor side effects such as headaches and nausea reported in a small percentage of patients .
Side Effects
Common side effects associated with labetalol include:
- Orthostatic hypotension
- Gastrointestinal disturbances
- Bradycardia (noted particularly at high doses) .
A retrospective review of high-dose intravenous labetalol (greater than 300 mg within 24 hours) reported a notable incidence of bradycardia (36.5%) and hypotension (18.6%), although these events were rarely clinically significant .
Data Table: Pharmacological Properties of Labetalol
Property | Value |
---|---|
Beta-Blockade Ratio | 1:3 (oral), 1:7 (IV) |
Alpha-Blockade Ratio | Approximately 1:3 |
Lipophilicity | Low |
CNS Penetration | Minimal |
Placental Transfer | Yes |
Common Side Effects | Headaches, nausea, bradycardia |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for verifying the identity and purity of labetalol hydrochloride in tablet formulations?
- Methodology :
- Ultraviolet-visible (UV-Vis) spectrophotometry is used to confirm identity by detecting absorbance maxima between 300–304 nm .
- Thin-layer chromatography (TLC) with silica gel plates and a mobile phase of ethyl acetate/2-propanol/water/ammonia (25:15:8:2) can validate identity by comparing Rf values against reference standards .
- High-performance liquid chromatography (HPLC) is employed for quantifying related substances (e.g., impurities, degradation products) with detection limits ≤0.1% .
Q. How are heavy metals and microbial contaminants assessed in this compound formulations?
- Methodology :
- Heavy metals : Tested via pharmacopeial Method 2 or 4, with limits ≤5 ppm for lead and ≤20 ppm for total heavy metals .
- Microbial limits : Assessed using harmonized USP/EP methods for total aerobic count and absence of pathogens like E. coli and Salmonella .
Q. What protocols ensure uniformity of dosage units in this compound tablets?
- Methodology :
- Dissolve one tablet in 0.5 M sulfuric acid, filter, and measure absorbance at 302 nm using UV-Vis. Compare against a standard curve (linearity: 10–100 µg/mL) .
- Acceptance criteria: 93–107% of labeled content per unit .
Q. How is dissolution testing performed for this compound tablets?
- Methodology :
- Use the paddle method at 50 rpm with 900 mL of 0.1 M HCl as the dissolution medium. Quantify drug release via UV-Vis at 302 nm, ensuring ≥80% dissolution within 30 minutes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in analytical data for this compound purity?
- Methodology :
- Cross-validate results using orthogonal techniques (e.g., TLC vs. HPLC) .
- Investigate matrix effects by spiking placebo formulations with known impurities .
- Statistically compare inter-laboratory data using ANOVA or regression analysis .
Q. What strategies optimize the formulation of extended-release this compound delivery systems?
- Methodology :
- For gastro-retentive floating tablets , use factorial design to optimize hydroxypropyl methylcellulose (HPMC K4M) and sodium bicarbonate ratios. Key parameters: floating lag time (<1 min) and sustained release over 12 hours .
- For mucoadhesive buccal tablets , employ phosphate buffer (pH 6.8) to simulate saliva and measure drug release via UV-Vis at λmax = 302 nm .
Q. How do pharmacokinetic properties of this compound influence experimental design in preclinical studies?
- Methodology :
- Account for first-pass metabolism (absolute bioavailability: 25% oral vs. IV) by using higher oral doses in animal models .
- Monitor plasma half-life (6–8 hours) to design dosing intervals in chronic toxicity studies .
Q. What advanced techniques validate particle size distribution (PSD) in micronized this compound?
- Methodology :
- Use Malvern Mastersizer 3000 with wet dispersion. Validate precision (RSD <5%), intermediate precision (inter-day RSD <7%), and robustness across pH 4–8 .
- Cross-verify with microscopy to detect agglomeration artifacts .
Q. How is this compound stability evaluated under stress conditions?
- Methodology :
- Perform forced degradation studies:
- Acidic/alkaline hydrolysis : Use 0.1 M HCl/NaOH at 80°C for 24 hours.
- Oxidative stress : 3% H2O2 at 70°C for 8 hours.
- Analyze degradation products via HPLC-MS and compare to ICH Q1A(R2) guidelines .
Q. What preclinical models assess this compound’s safety in pregnancy?
Properties
IUPAC Name |
2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVZLXWQESQGIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044654 | |
Record name | Labetalol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32780-64-6, 72487-34-4 | |
Record name | Labetalol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32780-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Labetalol hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Labetalol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758438 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Labetalol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Labetalol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LABETALOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GEV3BAW9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.